molecular formula C9H8O4 B041400 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- CAS No. 5780-07-4

1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-

Cat. No. B041400
CAS RN: 5780-07-4
M. Wt: 180.16 g/mol
InChI Key: LOFRBHZYZCIOJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-, involves several key steps, including thermal rearrangement, base-catalysed condensation, and reactions with chloramine for creating benzisothiazoles and thiophenes. For instance, 2-hydroxy-3-methoxybenzaldehyde can be converted through these processes into various substituted benzo[b]thiophenes and benzisothiazoles, demonstrating the versatility and reactivity of methoxy-substituted benzodioxoles (Rahman & Scrowston, 1983).

Molecular Structure Analysis

Studies on compounds closely related to 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-, reveal insights into their molecular structures. For example, single crystals of N′-(2-Hydroxy-3-methoxybenzylidene)-1,3-benzodioxole-5-carbohydrazide monohydrate were obtained, showcasing an E configuration around the C=N bond and demonstrating the compound's ability to form intermolecular hydrogen bonds (Chunyan Du, 2008).

Chemical Reactions and Properties

The chemical reactivity of related 1,3-Benzodioxole derivatives includes bromination, nitration, and the ability to undergo transformations into thiophene and benzisothiazole derivatives under specific conditions, highlighting the chemical versatility of the benzodioxole core (Rahman & Scrowston, 1983).

Physical Properties Analysis

The synthesis and characterization of novel compounds related to 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-, involve detailed physical property analysis through techniques like NMR, IR, MS, and crystallography. Such studies provide crucial insights into the compound's structure and potential applications in various fields (Ge Yu-hua, 2007).

Chemical Properties Analysis

Oxidation reactions of 2,2-disubstituted 1,3-benzodioxoles, which are structurally related to the compound , have been studied, indicating a pathway to 5-acetoxy and 5,6-dione derivatives, among other products. These findings suggest a diverse range of chemical properties and potential for further synthetic applications (Cole, Crank, & Hai Minh, 1980).

Scientific Research Applications

  • Chemical Synthesis and Derivatives

    • The formation and preparation of derivatives of 1,3-benzodioxolecarboxylic acids, including 1,3-benzodioxole-5-carboxaldehyde, have been investigated, highlighting their potential in chemical synthesis (Daliacker, Mues, & Kim, 1978).
  • Medicinal Chemistry

    • 1,3-Benzodioxole derivatives have been explored in medicinal chemistry, particularly as endothelin receptor antagonists, which are critical in cardiovascular therapeutics (Tasker et al., 1997).
  • Insecticidal Properties

    • Certain 1,3-benzodioxole analogues, including 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole, have shown effectiveness as insecticides, particularly against the Colorado potato beetle, offering potential applications in pest control (Vanmellaert, Deloof, & Jurd, 1983).
  • Synthetic Fragrance Production

    • 1,3-Benzodioxole derivatives like heliotropine are widely used in fragrance and pharmaceutical preparations, with research into their synthesis and optimization for these applications (Borzatta et al., 2009).
  • Structural and Chemical Analysis

    • Structural characterization of 1,3-benzodioxole derivatives, including their crystal structures and bonding configurations, has been a focus of chemical research, contributing to our understanding of their chemical behavior and properties (Janes et al., 2001).
  • Biological Research and Pharmacology

    • The effects of benzodioxole derivatives on biological systems, such as their impact on microtubule formation in the ovaries of Drosophila melanogaster, have been studied, providing insights into their biological activity and potential therapeutic applications (Ballarino et al., 1991).

properties

IUPAC Name

7-methoxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFRBHZYZCIOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064001
Record name 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-

CAS RN

5780-07-4
Record name Myristicinaldehyde
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Record name 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-
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Record name 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-
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Record name 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-
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Record name 7-methoxybenzo-1,3-dioxole-5-carboxaldehyde
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Record name Myristicin Aldehyde
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Synthesis routes and methods

Procedure details

(7-Methoxybenzo[3,4-d]1,3-dioxolan-5-yl)methan-1-ol prepared in Step 4(7.0 g, 38.42 mmol) was dissolved in dichloromethane(150 ml), pyridiniumchlorochromate(16.6 g, 76.84 mmol) was added thereto, and the mixture was stirred for 1 hour at room temperature. The reaction mixture was filtered through cellite, filtered under reduced pressure and the filtrate was concentrated. The residue was subjected to silica gel column chromatography(eluent: ethyl acetate/n-hexane=1/3, v/v) to give the title compound(5.68 g, Yield 82%) as a white solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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